molecular formula C38H64Si B11941452 Didodecyldi-m-tolylsilane

Didodecyldi-m-tolylsilane

Cat. No.: B11941452
M. Wt: 549.0 g/mol
InChI Key: IUHXETCTTQBWNA-UHFFFAOYSA-N
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Description

Didodecyldi-m-tolylsilane is an organosilicon compound with a central silicon atom bonded to two dodecyl (C₁₂H₂₅) chains and two meta-tolyl (C₆H₄CH₃) groups. Its molecular formula is C₃₈H₆₄Si, with a molar mass of 548.09 g/mol. The compound combines the hydrophobic properties of long alkyl chains with the aromatic stability of m-tolyl substituents, making it suitable for applications in surface modification, hydrophobic coatings, and high-temperature materials .

Properties

Molecular Formula

C38H64Si

Molecular Weight

549.0 g/mol

IUPAC Name

didodecyl-bis(3-methylphenyl)silane

InChI

InChI=1S/C38H64Si/c1-5-7-9-11-13-15-17-19-21-23-31-39(37-29-25-27-35(3)33-37,38-30-26-28-36(4)34-38)32-24-22-20-18-16-14-12-10-8-6-2/h25-30,33-34H,5-24,31-32H2,1-4H3

InChI Key

IUHXETCTTQBWNA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[Si](CCCCCCCCCCCC)(C1=CC=CC(=C1)C)C2=CC=CC(=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didodecyldi-m-tolylsilane typically involves the reaction of m-tolylsilane with dodecyl halides under specific conditions. One common method is the hydrosilylation reaction, where m-tolylsilane is reacted with dodecyl halides in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Didodecyldi-m-tolylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Didodecyldi-m-tolylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Didodecyldi-m-tolylsilane involves its interaction with molecular targets through its silicon atom. The silicon atom can form stable bonds with various functional groups, allowing the compound to participate in a range of chemical reactions. The pathways involved include hydrosilylation and siloxane formation, which are crucial for its applications in material science and drug delivery .

Comparison with Similar Compounds

Chlorodimethyloctadecylsilane (CAS 18643-08-8)

Molecular Formula : C₂₀H₄₃ClSi
Molar Mass : 347.09 g/mol
Density : 0.86 g/mL at 20°C

Key Differences :

  • Substituents : Chlorodimethyloctadecylsilane features a chlorine atom, a dimethyl group, and a single octadecyl (C₁₈H₃₇) chain. In contrast, Didodecyldi-m-tolylsilane lacks reactive leaving groups (e.g., Cl) and incorporates two aromatic m-tolyl groups.
  • Reactivity: The chlorine atom in Chlorodimethyloctadecylsilane makes it highly reactive, often used as a precursor for silicone polymers or coupling agents. This compound, with non-reactive substituents, is more stable and employed in end-stage material formulations.
  • Applications: Chlorodimethyloctadecylsilane is utilized in silicone resin synthesis and surface functionalization , while this compound’s aromaticity enhances its use in thermally stable lubricants or self-assembled monolayers (SAMs).

Hypothetical Didodecyldimethylsilane

Molecular Formula : C₂₆H₅₆Si (estimated)
Molar Mass : 368.06 g/mol (estimated)

Key Differences :

  • Substituents : Replacing m-tolyl groups with methyl (CH₃) groups reduces steric hindrance and aromatic interactions.
  • Thermal Stability : The absence of aromatic rings in Didodecyldimethylsilane likely decreases thermal stability compared to this compound.
  • Solubility: Methyl groups may improve solubility in non-polar solvents, whereas m-tolyl groups enhance compatibility with aromatic matrices.

Dodecyl Methacrylate (from )

Molecular Formula : C₁₆H₃₀O₂
Molar Mass : 254.41 g/mol

Key Differences :

  • Functional Group : Dodecyl methacrylate contains a polymerizable methacrylate group, unlike the inert silane backbone of this compound.
  • Applications : Primarily used in acrylic polymers and surfactants , whereas this compound focuses on surface modification and hydrophobic coatings.

Data Table: Comparative Properties

Compound Molecular Formula Molar Mass (g/mol) Density (g/mL) Key Applications
This compound C₃₈H₆₄Si 548.09 N/A High-temperature coatings, SAMs
Chlorodimethyloctadecylsilane C₂₀H₄₃ClSi 347.09 0.86 Silicone resins, coupling agents
Dodecyl Methacrylate C₁₆H₃₀O₂ 254.41 ~0.89 Acrylic polymers, surfactants

Research Findings and Implications

  • Steric Effects : The m-tolyl groups in this compound introduce significant steric hindrance, reducing reactivity but enhancing thermal stability compared to alkyl-substituted silanes .
  • Hydrophobicity : While both this compound and Chlorodimethyloctadecylsilane are hydrophobic, the former’s shorter C₁₂ chains balance solubility and hydrophobicity better than the C₁₈ chain in the latter.
  • Industrial Relevance : The absence of reactive groups in this compound makes it preferable for applications requiring long-term stability, such as anti-corrosion coatings.

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